molecular formula C11H15N5O B2412059 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 937598-52-2

1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2412059
CAS No.: 937598-52-2
M. Wt: 233.275
InChI Key: WSTGEJHGNBZZQP-UHFFFAOYSA-N
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Description

1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazolopyridine structure. The process involves multiple steps, including cyclization and functional group modifications, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group

Properties

IUPAC Name

1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-4-16-10-9(7(3)15-16)8(11(17)14-12)5-6(2)13-10/h5H,4,12H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTGEJHGNBZZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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